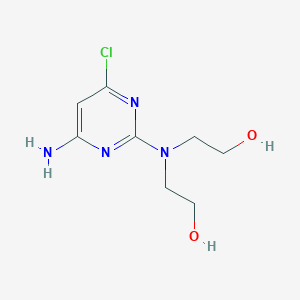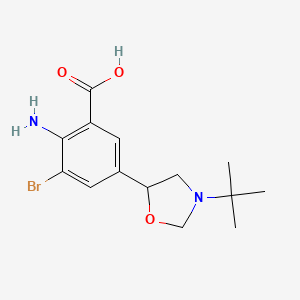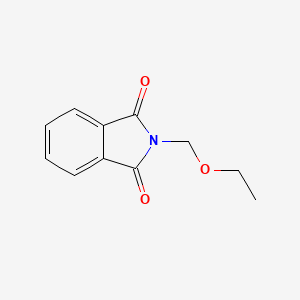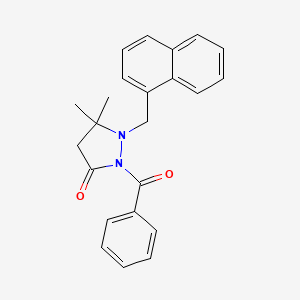![molecular formula C17H11F2N5O B12902966 N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide CAS No. 825616-47-5](/img/structure/B12902966.png)
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide is a complex organic compound that features a benzimidazole and pyrazole moiety, both of which are known for their significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-difluorobenzoyl chloride with 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole-pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials such as optoelectronic devices and nonlinear optical materials
Wirkmechanismus
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
- Benzimidazole Schiff bases
Uniqueness
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide is unique due to its dual benzimidazole and pyrazole moieties, which confer distinct biological activities. Its difluorobenzamide group also enhances its chemical stability and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
825616-47-5 |
|---|---|
Molekularformel |
C17H11F2N5O |
Molekulargewicht |
339.30 g/mol |
IUPAC-Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,4-difluorobenzamide |
InChI |
InChI=1S/C17H11F2N5O/c18-9-5-6-10(11(19)7-9)17(25)23-14-8-20-24-15(14)16-21-12-3-1-2-4-13(12)22-16/h1-8H,(H,20,24)(H,21,22)(H,23,25) |
InChI-Schlüssel |
AIFMVWNGYGDHDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)

![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)

![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)


![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)

